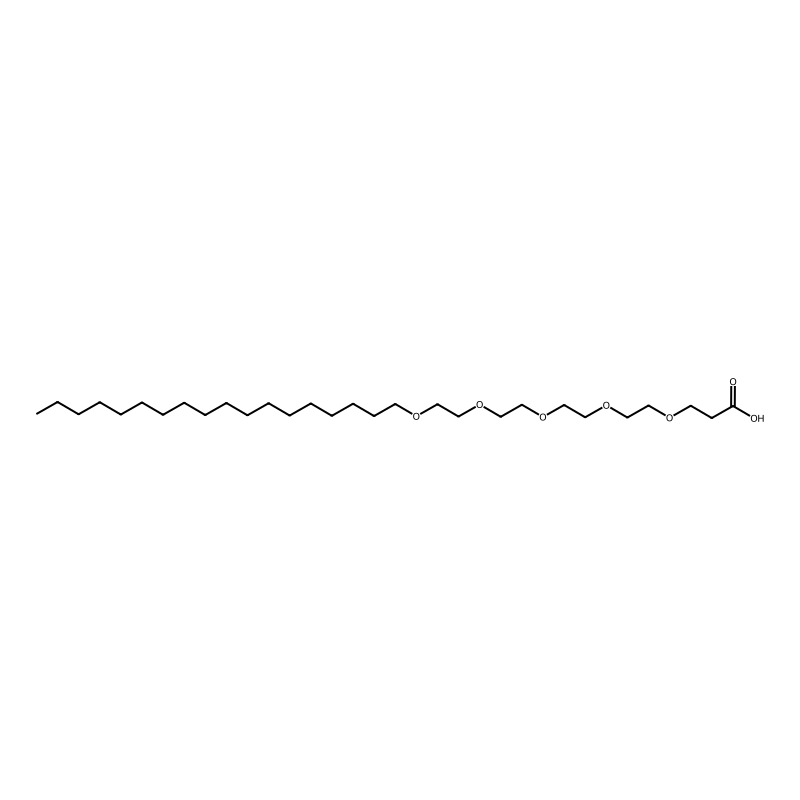C18-PEG5-Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
C18-PEG5-Acid, also known by its chemical identifier 1807534-83-3, is a compound that combines an octadecyl (C18) chain with a polyethylene glycol (PEG) segment containing five ethylene glycol units and a carboxylic acid functional group. This structure imparts both hydrophobic and hydrophilic characteristics, making it suitable for various applications in bioconjugation and drug delivery systems. The presence of the carboxylic acid group allows for further chemical modifications, enhancing its utility in various biochemical contexts.
- Amidation: The carboxylic acid group can react with amines to form stable amide bonds, which are essential for creating conjugates with proteins or other biomolecules.
- Esterification: This reaction occurs when C18-PEG5-Acid reacts with alcohols, leading to the formation of esters. This is particularly useful in synthesizing various derivatives for drug delivery applications.
- Crosslinking: The compound can participate in crosslinking reactions, particularly through its carboxylic acid group, enabling the attachment of other molecules via carbodiimide chemistry .
C18-PEG5-Acid exhibits significant biological activity due to its amphiphilic nature. It can form micelles in aqueous solutions, which enhances the solubility of hydrophobic drugs and improves their bioavailability. Additionally, the PEG segment contributes to reduced immunogenicity and increased circulation time in biological systems, making it a valuable component in drug formulation and delivery strategies.
The synthesis of C18-PEG5-Acid typically involves the following steps:
- Preparation of PEG Derivative: The initial step involves synthesizing a polyethylene glycol derivative with five ethylene glycol units.
- Attachment of Octadecyl Chain: The octadecyl chain is then attached to the PEG backbone through a coupling reaction, often involving activation of the hydroxyl groups on PEG.
- Introduction of Carboxylic Acid Group: Finally, the terminal hydroxyl group is converted into a carboxylic acid through oxidation or direct substitution methods.
These methods ensure that the final product retains the desired functional groups for subsequent reactions .
C18-PEG5-Acid has diverse applications across various fields:
- Drug Delivery Systems: Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and therapeutic efficacy.
- Bioconjugation: The carboxylic acid functionality allows for conjugation with proteins or peptides, facilitating targeted drug delivery and diagnostic applications.
- Surface Modification: It can be used to modify surfaces in biomedical devices to improve biocompatibility and reduce protein adsorption.
Studies on C18-PEG5-Acid have shown that it interacts favorably with various biomolecules. Its amphiphilic nature allows it to encapsulate drugs effectively while maintaining stability in physiological conditions. Interaction studies often focus on its binding affinity with proteins and other biomolecules, assessing how these interactions influence drug delivery efficiency and release profiles.
C18-PEG5-Acid can be compared with several similar compounds that also feature polyethylene glycol and fatty acid chains. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| C18-PEG5-NHS | Contains N-hydroxysuccinimide ester | Enhanced reactivity for amine coupling |
| Azide-PEG5-C18 | Contains azide functional group | Useful for click chemistry applications |
| C12-PEG4-Acid | Shorter alkyl chain (C12) | More hydrophilic; different solubility profile |
| C16-PEG2-Acid | Intermediate alkyl chain length (C16) | Balances hydrophobicity and hydrophilicity |
C18-PEG5-Acid stands out due to its longer alkyl chain, which enhances hydrophobic interactions while maintaining sufficient hydrophilicity from the PEG segment. This unique balance allows it to effectively solubilize drugs while providing functional versatility for bioconjugation.








